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molecular formula H3NO4S B8713950 Hydroxysulfamic acid CAS No. 13598-45-3

Hydroxysulfamic acid

Cat. No. B8713950
M. Wt: 113.10 g/mol
InChI Key: IIXGBDGCPUYARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648087B2

Procedure details

To a cooled (0° C.) solution of (Z)-N,N-dimethyl-N′-(4-(2-methyl-4-nitrophenoxy)pyridin-2-yl)formamidine (1.00 g, 3.33 mmol) in methanol (5 mL) was added pyridine (0.54 mL, 6.66 mmol) and hydroxylamine sulfonic acid (0.427 g, 3.66 mmol). After stirring at room temperature for 2 hours, the precipitate was filtered to provide the product (0.442 g, 49%) as white solid.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
0.427 g
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
C[N:2](C)/[CH:3]=[N:4]\[C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:13]=2[CH3:21])[CH:8]=[CH:7][N:6]=1.N1C=CC=CC=1.N(S(O)(=O)=O)O>CO>[CH3:21][C:13]1[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[CH:17][C:12]=1[O:11][C:9]1[CH:8]=[CH:7][N:6]2[N:2]=[CH:3][N:4]=[C:5]2[CH:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN(\C=N/C1=NC=CC(=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.54 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.427 g
Type
reactant
Smiles
N(O)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(OC2=CC=3N(C=C2)N=CN3)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.442 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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